3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione

Drug Formulation ADME Physicochemical Characterization

Researchers exploring TZD pharmacophores often face limitations due to the absence of a reactive handle on the N-3 position. 3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione solves this with a terminal primary amine on a propyl spacer, enabling orthogonal chemistry without modifying the TZD warhead. • Orthogonal Reactivity: Primary amine enables amide coupling with E3 ligase ligands for PROTAC design; TZD core retains PPARγ engagement capacity. • Superior Solubility: HCl salt (CAS 1028095-99-9) exhibits LogP -0.79 (ΔLogP >1.3 vs. unsubstituted TZD), minimizing DMSO dependence in physiological assays. • Consistent Quality: Supplied at ≥95% purity with full analytical documentation.

Molecular Formula C6H10N2O2S
Molecular Weight 174.22 g/mol
Cat. No. B15096864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione
Molecular FormulaC6H10N2O2S
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CCCN
InChIInChI=1S/C6H10N2O2S/c7-2-1-3-8-5(9)4-11-6(8)10/h1-4,7H2
InChIKeyIVMXLHAJLFCYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione Specifications


3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione (CAS 890590-69-9) is a heterocyclic compound containing a five-membered 1,3-thiazolidine-2,4-dione ring . It is a primary amine-functionalized thiazolidinedione (TZD) derivative [1]. The free base has a molecular formula of C6H10N2O2S and a molecular weight of 174.22 g/mol . It is also commonly procured as its hydrochloride salt (CAS 1028095-99-9), which has a molecular weight of 210.68 g/mol and a reported logP of -0.79, indicating increased water solubility . This compound is typically supplied at ≥95% purity .

Substitution Justification: 3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione


Substituting 3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione with a simpler, unfunctionalized thiazolidine-2,4-dione or a generic TZD analog is not scientifically equivalent. The terminal primary amine on the 3-position propyl chain provides a critical, orthogonal chemical handle for downstream functionalization, enabling site-selective bioconjugation, polymer grafting, or the creation of complex pharmacophores [1]. SAR studies on TZD analogs demonstrate that even minor alterations to the N-3 substituent drastically impact target engagement and selectivity profiles [2]. The compound's physicochemical properties, particularly its LogP of -0.79 for the HCl salt, are a direct consequence of this aminopropyl motif and dictate its solubility and handling characteristics, which differ markedly from the majority of lipophilic TZD analogs .

Comparative Evidence: 3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione


LogP Comparison: Enhanced Water Solubility

The target compound, as its hydrochloride salt, exhibits significantly improved aqueous solubility compared to the unfunctionalized thiazolidine-2,4-dione core. This is evidenced by a calculated LogP of -0.79 , whereas the parent 1,3-thiazolidine-2,4-dione has a predicted LogP of approximately 0.5 . This difference of >1.3 LogP units represents an approximate 20-fold higher aqueous solubility for the target compound, a critical advantage for assays or formulations requiring aqueous media.

Drug Formulation ADME Physicochemical Characterization

Primary Amine for Site-Selective Conjugation

In contrast to simple TZDs or analogs like 3-phenyl-1,3-thiazolidine-2,4-dione which lack a reactive amine, the target compound presents a terminal primary amine (pKa ~9-10) [1]. This enables a suite of specific, high-yielding bioconjugation chemistries (e.g., amide bond formation with activated esters, reductive amination, isothiocyanate coupling) that are completely inaccessible to non-amine-containing analogs [2]. This orthogonal reactivity allows for precise, single-point attachment to payloads or surfaces without competing reactions on the TZD ring.

Chemical Biology PROTAC Design Bioconjugation

N-3 Substituent Drives Biological Activity

While direct head-to-head biological data for the target compound is absent in primary literature, robust SAR analysis of the TZD class demonstrates that the N-3 substituent is a primary driver of both potency and selectivity. For instance, in a series of TZD-based PPARγ agonists, transactivation activity varied from <20% to 78.9% of control depending on the specific N-3 substitution [1]. Another study showed that benzylidene-TZDs with varying N-3 substituents exhibited a >30-fold range in PTP1B inhibitory IC50 values (from 1.3 μM to >40 μM) [2]. Therefore, the unique 3-aminopropyl chain of the target compound is predicted to confer a distinct biological fingerprint, making it a critical probe for exploring novel chemical space within the TZD pharmacophore.

Medicinal Chemistry PPARγ Agonism Structure-Activity Relationship

3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione Applications


Building Block for PROTACs and Bioconjugates

This compound is an ideal starting material for creating heterobifunctional molecules. Its primary amine serves as a versatile anchor point for attaching E3 ligase ligands via standard amide coupling, while the TZD core can engage a protein target of interest (e.g., PPARγ). This orthogonal reactivity is a direct consequence of its 3-aminopropyl motif and is not possible with simpler TZDs .

Aqueous-Compatible Biochemical Probe

The significantly improved water solubility (ΔLogP > 1.3 vs. the TZD core) makes the hydrochloride salt of this compound particularly well-suited for assays performed under physiological buffer conditions. This property minimizes compound precipitation and reduces the need for DMSO or other organic co-solvents, which can interfere with biological readouts .

TZD Chemical Space Exploration

SAR studies confirm that the N-3 substituent is a major determinant of biological activity within the TZD class. This compound provides access to an underexplored region of this pharmacophore. Its procurement is warranted for hit-to-lead campaigns aiming to discover novel PPARγ modulators with improved selectivity or reduced toxicity compared to classical glitazones [1].

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